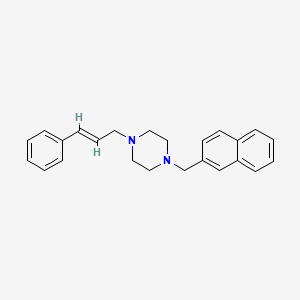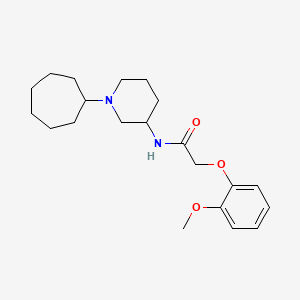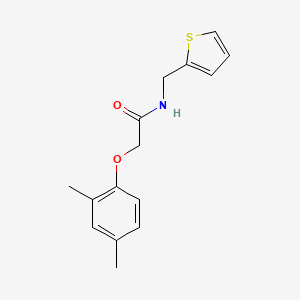![molecular formula C23H32N6O3 B6052470 1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea](/img/structure/B6052470.png)
1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidine ring, and a pyrazolyl urea moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenylamine with a suitable reagent to form the methoxyphenyl intermediate.
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving 1-methylpiperidine and other reagents.
Coupling of Intermediates: The methoxyphenyl and piperidine intermediates are then coupled with a pyrazolyl urea derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
化学反应分析
Types of Reactions
1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative.
科学研究应用
1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways involved depend on the specific biological context and the targets being studied.
相似化合物的比较
Similar Compounds
1-(2-Methoxyphenyl)-2-phenylethanol: This compound shares the methoxyphenyl group but has a different overall structure.
2-(2-Methyl-1-piperidinyl)-1-phenylethanol: This compound contains a piperidine ring similar to the target compound but differs in other structural aspects.
1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride: This compound has a methoxy group and a pyridinium ring, making it structurally related.
Uniqueness
1-(2-Methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea is unique due to its combination of a methoxyphenyl group, a piperidine ring, and a pyrazolyl urea moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[1-(1-methylpiperidine-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3/c1-27-14-6-5-8-19(27)22(30)28-15-11-17(12-16-28)29-21(10-13-24-29)26-23(31)25-18-7-3-4-9-20(18)32-2/h3-4,7,9-10,13,17,19H,5-6,8,11-12,14-16H2,1-2H3,(H2,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVWUFIFXMSEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(3-methylpiperidine-1-carbonyl)benzenesulfonyl]morpholine](/img/structure/B6052388.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide](/img/structure/B6052404.png)
![5-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6052411.png)
![[(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetic acid](/img/structure/B6052423.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6052431.png)

![1-(4-ethyl-1-piperazinyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6052441.png)
![1-[4-[4-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B6052456.png)

![N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6052476.png)

![N-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6052496.png)
![diethyl {amino[2-(4-fluorobenzylidene)hydrazino]methylene}malonate](/img/structure/B6052497.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide](/img/structure/B6052505.png)
